molecular formula C14H14FNO2 B2442523 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one CAS No. 478249-49-9

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one

Cat. No.: B2442523
CAS No.: 478249-49-9
M. Wt: 247.269
InChI Key: SIRASIFDDHQDAO-UHFFFAOYSA-N
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Description

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of an acetyl group, a fluorophenyl group, and a methyl group attached to a dihydropyridinone ring

Scientific Research Applications

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with methyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Pyridinone derivatives with higher oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted pyridinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone: Lacks the acetyl group.

    5-acetyl-4-phenyl-6-methyl-3,4-dihydro-2(1H)-pyridinone: Lacks the fluorine atom.

Uniqueness

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is unique due to the presence of both the fluorophenyl and acetyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the acetyl group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

5-acetyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRASIFDDHQDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818964
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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